3-Nonyn-2-ol

Description

Significance of Propargylic Alcohols in Synthetic Transformations

3-Nonyn-2-ol is classified as a propargylic alcohol, a specific type of alkynol where the hydroxyl group is located on a carbon atom adjacent to the triple bond. Propargylic alcohols are highly significant in organic synthesis due to the synergistic reactivity of the adjacent functional groups. nist.gov They can act as precursors to a wide array of other molecules. For instance, they can be oxidized to form alkynyl ketones or acids, and the triple bond can undergo various addition reactions, such as hydrogenation. nmppdb.com.ng Furthermore, they are key substrates in rearrangement reactions, like the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. nmppdb.com.ng Their versatility makes them indispensable building blocks in the synthesis of complex natural products and pharmaceutical agents.

Academic Research Trajectories for Alkynol Derivatives

Current academic research on alkynol derivatives is focused on several key areas. There is a significant drive towards developing new catalytic systems for the efficient and selective synthesis of these compounds. mdpi.com This includes asymmetric synthesis methods to produce specific enantiomers, which is crucial for the pharmaceutical industry. mdpi.com Research also explores the use of acetylenic alcohols in polymer science and materials science, where their rigid structure can be exploited to create novel materials with unique properties. mdpi.com Another active area of investigation is their application as corrosion inhibitors and as additives in coatings and paints. nih.govtcichemicals.com

Structural Framework of this compound within Acetylenic Alcohols

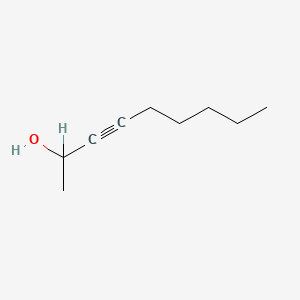

This compound is a nine-carbon acetylenic alcohol. Its structure consists of a linear six-carbon chain (hexyl group) attached to one end of a carbon-carbon triple bond, and a hydroxyl group attached to the second carbon atom of a three-carbon chain on the other side of the triple bond. The IUPAC name for this compound is non-3-yn-2-ol. nmppdb.com.ng Its molecular formula is C₉H₁₆O. nmppdb.com.ng The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two different stereoisomers (enantiomers).

Chemical and Physical Properties of this compound

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Non-3-yn-2-ol |

| CAS Number | 26547-25-1 |

| PubChem CID | 536232 |

| Molecular Formula | C₉H₁₆O |

| Canonical SMILES | CCCCCC#CC(C)O |

| InChIKey | NFCFRJFSBOSNOX-UHFFFAOYSA-N |

Data sourced from PubChem. nmppdb.com.ng

Table 2: Molecular and Physical Properties

| Property | Value |

| Molecular Weight | 140.22 g/mol |

| Exact Mass | 140.120115130 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

Data sourced from PubChem. nmppdb.com.ng

Table 3: Predicted Spectroscopic Data

While detailed, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its structure and data from homologous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl group adjacent to the hydroxyl, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) groups of the hexyl chain, and the terminal methyl group of the hexyl chain. |

| ¹³C NMR | Signals for the nine distinct carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbon atom attached to the hydroxyl group. |

| Infrared (IR) | A broad absorption band around 3300 cm⁻¹ for the O-H stretch, and a sharp, weak absorption around 2200 cm⁻¹ for the C≡C stretch. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 140. Fragmentation would likely involve loss of a methyl group, loss of water, and cleavage at the propargylic position. |

Structure

3D Structure

Properties

CAS No. |

26547-25-1 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-3-yn-2-ol |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-6H2,1-2H3 |

InChI Key |

NFCFRJFSBOSNOX-UHFFFAOYSA-N |

SMILES |

CCCCCC#CC(C)O |

Canonical SMILES |

CCCCCC#CC(C)O |

Origin of Product |

United States |

Advanced Synthesis Methodologies for 3 Nonyn 2 Ol and Its Nonynol Analogs

Historical Development of Synthetic Routes to 3-Nonyn-2-ol

The foundational methods for the synthesis of this compound and other propargylic alcohols have traditionally relied on the nucleophilic addition of acetylides to carbonyl compounds. Two of the most prominent historical methods include the Favorskii reaction and the Grignard reaction.

The Favorskii reaction , first reported by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, involves the reaction of a terminal alkyne with a carbonyl compound in the presence of a strong base. acs.orgorganic-chemistry.org In the context of this compound synthesis, this would involve the deprotonation of 1-heptyne (B1330384) with a base like sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) to form the heptynylide anion. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of acetaldehyde (B116499), followed by protonation, to yield the desired this compound. acs.orgnih.gov

Another cornerstone of historical alkynol synthesis is the Grignard reaction . This method involves the preparation of an alkynyl Grignard reagent, such as heptynylmagnesium bromide, by reacting 1-heptyne with a suitable Grignard reagent like ethylmagnesium bromide. synarchive.comnih.govnih.gov The resulting organomagnesium halide is a potent nucleophile that readily adds to the carbonyl group of acetaldehyde. nih.gov Subsequent acidic workup protonates the intermediate alkoxide to furnish this compound. This method provided a versatile and widely used approach for creating carbon-carbon bonds between sp-hybridized carbons and carbonyl carbons. harvard.edunih.gov

These classical methods, while effective in constructing the basic carbon skeleton of this compound, generally lack stereocontrol, yielding racemic mixtures of the chiral alcohol.

Modern Approaches in the Construction of the this compound Skeleton

Modern synthetic chemistry has seen a paradigm shift towards methods that offer greater control over stereochemistry, broader functional group tolerance, and improved efficiency through catalysis.

The fundamental principle of adding an organometallic nucleophile to a carbonyl electrophile remains central to modern synthesis, but with significant refinements. Organozinc reagents, for example, have gained prominence due to their functional group tolerance and have been employed in the synthesis of propargylic alcohols. nih.gov The in-situ generation of zinc acetylides, which then add to aldehydes, is a key strategy. princeton.edu Copper-catalyzed additions have also been extensively developed, offering mild and efficient routes to propargylic alcohols. researchgate.net These reactions often proceed via the formation of a copper acetylide intermediate, which then reacts with the aldehyde. researchgate.netnrochemistry.com Rhodium catalysts have also been shown to mediate the addition of terminal alkynes to aldehydes, providing another tool for the synthesis of alkynols under mild conditions. nih.gov

A general representation of organometallic addition to an aldehyde is shown below:

A major focus of modern synthetic efforts is the control of stereochemistry to produce enantiomerically pure or enriched compounds. This is particularly important for biologically active molecules where one stereoisomer is often significantly more potent than the others.

The enantioselective synthesis of chiral propargylic alcohols like this compound can be achieved through two primary strategies: the asymmetric addition of an alkyne to an aldehyde or the asymmetric reduction of a prochiral ynone.

The asymmetric alkynylation of acetaldehyde represents a direct approach to optically active this compound. This has been a challenging transformation due to the high reactivity and enolizability of acetaldehyde. However, recent advances using multicatalytic systems with chiral ligands, such as ProPhenol, in the presence of a zinc catalyst have enabled the enantioselective addition of terminal alkynes to acetaldehyde with good yields and high enantiomeric excess. nih.gov The slow addition of the aldehyde is often crucial to suppress side reactions and improve stereoselectivity. nih.gov

The second major strategy is the asymmetric transfer hydrogenation of alkynyl ketones . In this approach, the corresponding ynone, 1-nonyn-3-one, would be synthesized first and then stereoselectively reduced. The Noyori-type asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral diphosphine ligands like BINAP, is a landmark achievement in this field. synarchive.comharvard.edunrochemistry.comwikipedia.org These catalysts, often in the form of Ru-TsDPEN complexes, can reduce alkynyl ketones to the corresponding propargylic alcohols with high enantioselectivity. wikipedia.orgacs.org More recently, iridium catalysts with chiral spiro ligands have also been developed for the asymmetric transfer hydrogenation of alkynyl ketones, using green hydrogen sources like sodium formate (B1220265) and ethanol, to produce chiral propargylic alcohols with excellent enantiomeric excess (up to 98% ee). acs.orgorganic-chemistry.orgresearchgate.netnih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| (S,S)-ProPhenol / Me₂Zn | Asymmetric Alkynylation | Terminal Alkynes, Acetaldehyde | Addresses the challenge of using volatile and enolizable acetaldehyde; slow addition is key. nih.gov |

| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Alkynyl Ketones | Pioneering work by Noyori; high enantioselectivity. wikipedia.orgacs.org |

| Chiral Spiro Iridium Catalyst | Asymmetric Transfer Hydrogenation | Alkynyl Ketones | Utilizes green hydrogen sources (formate/ethanol); excellent enantioselectivity. acs.orgorganic-chemistry.orgnih.gov |

When synthesizing more complex analogs of this compound that may contain additional stereocenters, controlling the diastereoselectivity of the reaction becomes critical. The formation of intermediates with multiple chiral centers requires careful selection of reagents and conditions. For instance, the Michael addition of chiral iminolactones to nitroalkenes has been shown to proceed with excellent diastereoselectivity (up to >99:1 dr) in the presence of titanium(IV) isopropoxide, allowing for the controlled installation of new stereocenters. nih.gov While not directly applied to this compound, such methodologies for creating multiple stereocenters with high diastereoselectivity are transferable to the synthesis of complex alkynol analogs. The development of chiral auxiliaries that can direct the stereochemical outcome of a reaction is another powerful strategy for achieving diastereoselective control. nih.gov

The synthesis of precursors for this compound and its analogs often involves transition metal-catalyzed coupling reactions. The choice of ligand in these reactions is crucial as it can significantly accelerate the reaction rate, improve selectivity, and broaden the substrate scope. For example, in rhodium-catalyzed reactions, bulky phosphine (B1218219) ligands such as 2-(di-tert-butylphosphino)biphenyl (B1301956) have been found to be effective for the addition of alkynes to carbonyl compounds. nih.gov In copper-catalyzed systems, the use of specific phosphine ligands can influence the outcome of the reaction, for instance, directing the reaction towards the formation of propargyl alcohol over other potential products like 1,4-butynediol when using acetylene. researchgate.net The development of bifunctional ligands, which can participate in the reaction mechanism beyond simply coordinating to the metal center, represents a sophisticated approach to catalysis.

Environmentally Conscious (Green) Synthetic Strategies for Alkynol Production

The chemical industry is increasingly shifting away from traditional fossil-fuel-based manufacturing toward more sustainable and environmentally friendly processes. innovationnewsnetwork.com This paradigm shift involves the adoption of green chemistry principles, which focus on using renewable feedstocks, employing non-toxic reagents and solvents, and minimizing waste and energy consumption. mdpi.com For the production of alkynols like this compound, several green strategies are being explored to reduce the environmental impact of their synthesis. innovationnewsnetwork.commdpi.com

One prominent green approach is the use of biocatalysis. nih.gov Enzymatic reactions offer high selectivity and operate under mild conditions, significantly reducing energy demand and by-product formation. For instance, a biocatalytic platform has been developed for synthesizing enantiomerically pure propargylic alcohols. nih.gov This system uses a peroxygenase to convert racemic propargylic alcohols into the corresponding ketones, which are then stereoselectively reduced by either (R)-selective or (S)-selective alcohol dehydrogenases to yield the desired enantiopure alcohol. nih.gov Such enzymatic cascades provide high yields (70-99%) and demonstrate the potential of biocatalysis in producing chiral alkynols. nih.gov

Another key area of green synthesis is the development of recyclable catalysts. nih.gov Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. nih.gov For example, a nano-Ag/graphitic carbon nitride (g-C3N4) system has been reported as a highly efficient and recyclable catalyst for the chlorination, bromination, and iodination of terminal alkynes, which are precursors to halogenated alkynols. nih.gov Similarly, sulfamic acid, an inexpensive and environmentally benign chemical, has been used as a recyclable catalyst for the regioselective hydrothiolation of alkynes in a metal- and solvent-free method. nih.gov The use of continuous flow chemistry further enhances safety and control, especially when handling highly reactive and toxic reagents like elemental halogens (X2) or hydrogen halides (HX). researchgate.netscispace.com

The transition to renewable raw materials is a cornerstone of sustainable chemistry. mdpi.com Lignocellulosic biomass, which does not compete with food supplies, is an ideal renewable feedstock for producing a variety of chemicals, including aromatic and aliphatic alcohols that can serve as precursors in alkynol synthesis. innovationnewsnetwork.com While the direct synthesis of complex alkynols from biomass is still a developing field, the production of platform chemicals from lignin (B12514952) and cellulose (B213188) is a significant first step. innovationnewsnetwork.commdpi.com

Table 1: Overview of Green Synthetic Strategies for Alkynol Production

| Strategy | Description | Key Advantages | Example(s) |

| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. | Enzymatic cascade using peroxygenase and alcohol dehydrogenases for enantiopure propargylic alcohols. nih.gov |

| Recyclable Catalysts | Use of heterogeneous or easily separable catalysts. | Reduced catalyst waste, cost-effectiveness, process simplification. | Nano-Ag/g-C3N4 for halogenation of terminal alkynes; sulfamic acid for hydrothiolation. nih.gov |

| Renewable Feedstocks | Utilization of biomass instead of fossil fuels. | Reduced carbon footprint, resource sustainability. | Use of lignocellulose to produce alcohol precursors. innovationnewsnetwork.com |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, better heat control, scalability. | Safe halogenation of organic compounds using elemental halogens or hydrogen halides. researchgate.netscispace.com |

Strategic Utilization of Precursors in this compound Synthesis and Derivatization

Propargylic alcohols, including this compound, are highly versatile building blocks in organic synthesis. researchgate.netrawsource.com Their value stems from the presence of two reactive functional groups: a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). researchgate.net This dual functionality allows for a wide range of chemical transformations, making them essential intermediates in the construction of complex molecules. rawsource.commdpi.com

Propargylic alcohols are readily synthesized from terminal alkynes and carbonyl compounds. researchgate.net They are key precursors in numerous reaction types, including cyclizations, substitutions, and additions. researchgate.net One of the most significant applications is their use as precursors for carbocations, which can then react with various nucleophiles to form new alkynes. sci-hub.se They can also undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org

The strategic importance of propargylic alcohols is evident in their application in multicomponent reactions and catalytic processes. For example, they can act as C3 coupling partners in rhodium-catalyzed [4+3] annulation reactions to create seven-membered N-heterocycles. researchgate.net Furthermore, they are used in the synthesis of skipped dienes through reductive coupling with allenyl carbonates under dual cobalt-photoredox catalysis. nih.gov This method is notable for its excellent functional group tolerance and stereoselectivity control. nih.gov

Table 2: Selected Synthetic Applications of Propargylic Alcohols

| Reaction Type | Description | Resulting Product Class | Catalyst/Reagent Example |

| Substitution | The hydroxyl group is replaced by a nucleophile. | Functionalized alkynes. | BF3·OEt2 |

| Addition | Reagents add across the alkyne triple bond. | Alkenes, functionalized dienes. | Cobalt/Photoredox catalyst |

| Cyclization/Annulation | The propargyl unit is incorporated into a ring system. | Heterocycles, carbocycles. | Rh(III) complexes |

| Rearrangement | Skeletal reorganization to form new structures. | α,β-Unsaturated carbonyls. | Acid catalysts |

Halogenated organic compounds are crucial intermediates in modern organic synthesis, primarily due to their utility in metal-catalyzed cross-coupling reactions. researchgate.net The introduction of a halogen atom to an alkynol like this compound creates a halogenated nonynol intermediate, which possesses altered reactivity and provides a handle for further functionalization. Halogenation can dramatically improve the properties of organic molecules and is a common strategy in the synthesis of bioactive compounds. researchgate.net

The synthesis of these intermediates often involves the direct halogenation of a terminal alkyne precursor before the introduction of the alcohol moiety, or the halogenation of the alkynol itself. nih.gov The development of sustainable and efficient methods for the direct halogenation of terminal alkynes is essential as the resulting 1-haloalkynes are valuable building blocks. nih.gov Traditional halogenation methods often use hazardous reagents and can lack regioselectivity. researchgate.net Modern approaches focus on cleaner and more controlled methods. For example, visible light-promoted chemistry and photoredox catalysis have emerged as powerful and sustainable tools for halogenation reactions. rsc.org

Enzymatic halogenation also presents a green alternative, with flavin-dependent halogenases (FDHs) capable of regioselectively halogenating organic substrates. researchgate.net In some biosynthetic pathways, halogenation is a "cryptic" step, where a halogen is temporarily incorporated to activate a molecule for a subsequent reaction, such as terminal alkyne formation, before being removed. nih.gov In synthetic chemistry, halogenated intermediates are key for constructing more complex structures. researchgate.net For instance, the conversion of a carbonyl compound into an enol nonaflate intermediate, which contains a fluorine-based leaving group, allows for subsequent elimination to form a C-C triple bond in one pot. organic-chemistry.org This highlights how halogenated intermediates facilitate fundamental transformations in alkyne synthesis. organic-chemistry.org

Table 3: Methods for Generating Halogenated Intermediates

| Method | Reagent Type | Key Features |

| Direct Halogenation | Elemental Halogens (Br₂, Cl₂) or Hydrogen Halides (HX) | Atom-economic but reagents are toxic and corrosive; often requires flow chemistry for safety. scispace.com |

| Catalytic Halogenation | Nano-Ag/g-C3N4 with a halogen source | Recyclable catalyst system for chlorination, bromination, and iodination of terminal alkynes. nih.gov |

| Photoredox Catalysis | Visible light and a photocatalyst | Sustainable method offering high control over bond formation. rsc.org |

| Enzymatic Halogenation | Flavin-dependent halogenases (FDHs) | High regioselectivity under mild, biological conditions. researchgate.net |

Strategic Applications in Advanced Organic Synthesis

3-Nonyn-2-ol as a Chiral Auxiliary and Building Block in Total Synthesis

While specific examples of this compound serving as a chiral auxiliary in a named total synthesis are not extensively documented in readily available literature, its potential in this capacity can be inferred from the well-established use of other chiral alcohols and alkynes in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The chiral center in this compound could, in principle, influence the stereochemical outcome of reactions at a proximal reactive site.

More directly, enantiomerically pure this compound serves as a valuable chiral building block. In this role, the inherent stereochemistry of the alcohol is incorporated into the final target molecule. The alkyne and hydroxyl groups provide two distinct points for chemical modification, allowing for the elongation and functionalization of the carbon chain in a stereocontrolled manner. This is particularly relevant in the synthesis of polyketide-type natural products, where the stereochemistry of secondary alcohols is crucial for biological activity.

Table 1: Potential Stereodirecting Reactions Utilizing this compound as a Chiral Building Block

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Alkylation of the alkyne | Deprotonation of the alkyne followed by reaction with an electrophile. | Elongation of the carbon chain with retention of stereochemistry at the alcohol center. |

| Directed reduction of the alkyne | Stereoselective reduction of the alkyne to a cis- or trans-alkene, directed by the chiral alcohol. | Formation of stereodefined allylic alcohols. |

Precursor Roles in Natural Product Synthesis and Derivatization

The structural motif of a C9 alkynol is embedded in numerous natural products, making this compound a logical starting material or precursor for their synthesis.

Furanoid fatty acids (F-acids) are a class of lipids found in various biological sources, and their biosynthesis is an area of active research. nih.govosti.govnih.govgoogle.com While the direct synthesis of a natural F-acid from this compound is not explicitly detailed, the general synthetic strategies for furan rings often involve alkynyl precursors. For instance, the cyclization of alkynyl-substituted allylic alcohols can lead to the formation of the furan moiety. The structure of this compound provides a foundation from which such a precursor could be elaborated.

Epoxyalcohols are common structural motifs in natural products and are valuable synthetic intermediates. The conversion of alkynes to epoxyalcohols is a well-established transformation. A plausible synthetic route from this compound would involve the stereoselective reduction of the alkyne to a Z-alkene, followed by an epoxidation reaction. The Sharpless asymmetric epoxidation of the resulting allylic alcohol could be employed to introduce a new stereocenter with high control, leading to diastereomerically enriched epoxyalcohols. nih.gov

Table 2: Plausible Synthetic Route to Epoxyalcohols from this compound

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Alkyne Reduction | Lindlar's catalyst, H₂ | (Z)-Non-3-en-2-ol |

Macrolactones are a large class of natural products with diverse biological activities, including antibiotic and anticancer properties. chemrxiv.org A novel strategy for macrolactonization involves the use of alkynyl alcohols as surrogates for carboxylic acids. bohrium.comsnnu.edu.cn This method utilizes a transition-metal-catalyzed oxidative cyclization. This compound, after appropriate tethering to a terminal alcohol, could potentially be a substrate for such a transformation, providing a strategic entry into macrolactone synthesis that bypasses the often-problematic preparation of seco-acids.

Polyketides are another major class of natural products characterized by repeating β-hydroxy carbonyl units. frontiersin.orgmdpi.comnih.govresearchgate.netyoutube.com The iterative nature of polyketide biosynthesis has inspired synthetic strategies that employ the sequential coupling of smaller building blocks. frontiersin.org The C9 backbone and the secondary alcohol of this compound make it an attractive starting material for the synthesis of polyketide fragments and analogs. For instance, a modular approach to complex polyketides has been demonstrated through the cross-coupling of terminal alkynes with epoxides, followed by functionalization of the resulting internal alkyne. nih.gov

The versatility of the alkyne group makes alkynols valuable precursors in the synthesis of various other classes of natural products.

Alkaloids: The synthesis of complex alkaloids often relies on the construction of intricate polycyclic systems. nih.govnih.govresearchgate.netmdpi.comuni-konstanz.de Alkyne-based approaches, such as intramolecular cyclization reactions, are powerful tools for the formation of these ring systems. researchgate.net While a direct synthesis of a named alkaloid from this compound is not readily found, its functional groups could be elaborated to generate a precursor for such cyclizations.

Pheromones: Many insect pheromones are chiral, long-chain unsaturated alcohols, acetates, or epoxides. nih.govresearchgate.netamanote.com The synthesis of these compounds often requires the stereoselective introduction of double bonds and chiral centers. The asymmetric synthesis of insect sex pheromones has been achieved starting from small chiral alkynols. nih.gov this compound represents a larger, pre-functionalized chiral building block that could streamline the synthesis of certain C9 or longer-chain pheromones.

Steroids: The total synthesis of steroids is a landmark achievement in organic chemistry. nih.govnih.govresearchgate.net Modern synthetic strategies often employ convergent approaches where different fragments of the steroid nucleus are synthesized separately and then coupled. Metallacycle-mediated annulative cross-couplings between an alkyne and a chiral enyne have been used for the construction of the C/D ring system of steroids. nih.gov this compound, after conversion to a suitable alkyne coupling partner, could potentially be integrated into such synthetic routes.

Development of Pharmaceutical Intermediates and Medicinal Chemistry Scaffolds

The alkyne functionality is a valuable "handle" in medicinal chemistry due to its ability to participate in a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This reaction allows for the efficient and modular construction of more complex molecules, including potential drug candidates. This compound can serve as a precursor to alkyne-tagged building blocks for use in drug discovery. nih.gov

Furthermore, the core structure of this compound can be viewed as a scaffold that can be elaborated to generate libraries of compounds for biological screening. The development of novel molecular scaffolds is a key objective in medicinal chemistry to explore new chemical space and overcome challenges such as drug resistance. google.com

Generation of Highly Functionalized Organic Compounds through Derivatization

The dual functionality of this compound allows for a wide range of derivatization reactions, leading to the generation of highly functionalized organic compounds.

The hydroxyl group can undergo standard transformations such as:

Oxidation: To yield the corresponding ketone, 3-nonyn-2-one.

Esterification or Etherification: To introduce a variety of functional groups.

Substitution: After conversion to a suitable leaving group.

The internal alkyne can participate in numerous reactions, including:

Reduction: Stereoselective reduction to either a cis- or trans-alkene.

Hydration: To form a ketone.

Hydrohalogenation: To produce vinyl halides.

Coupling Reactions: Such as the Sonogashira or Negishi coupling, to form more complex carbon skeletons.

Cycloaddition Reactions: To construct heterocyclic rings.

A particularly powerful transformation is the palladium-catalyzed isomerization of alkynyl alcohols, which can lead to the formation of α,β-unsaturated ketones. This remote functionalization allows for the activation of a distant part of the molecule.

Table 3: Representative Derivatization Reactions of this compound

| Functional Group | Reaction | Reagents | Product Class |

|---|---|---|---|

| Alcohol | Oxidation | PCC, CH₂Cl₂ | α,β-Ynone |

| Alkyne | cis-Reduction | Lindlar's Catalyst, H₂ | Allylic Alcohol |

| Alkyne | trans-Reduction | Na, NH₃ | Allylic Alcohol |

| Alkyne | Hydration | H₂SO₄, H₂O, HgSO₄ | Diketone |

Through the judicious application of these and other synthetic methods, this compound can be transformed into a diverse array of complex and highly functionalized molecules, underscoring its strategic importance in modern organic synthesis.

Computational and Theoretical Investigations of 3 Nonyn 2 Ol Chemistry

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For 3-Nonyn-2-ol, these methods can predict key geometric parameters and identify the most stable arrangements of its atoms in space.

Detailed Research Findings: Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing information about the molecule's electronic structure and, consequently, its geometry. By calculating the potential energy surface of the molecule as a function of its atomic coordinates, researchers can identify stable conformations (local minima) and the transition states that connect them.

For this compound, the primary areas of conformational flexibility are the rotation around the C2-C3 single bond and the rotations within the pentyl chain attached to the alkyne. Quantum chemical calculations can determine the relative energies of different conformers, such as staggered and eclipsed forms, arising from these rotations. The calculations would reveal the most energetically favorable conformation, which is crucial for understanding its physical properties and how it interacts with other molecules.

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of this compound Note: This data is illustrative and based on typical values for similar functional groups derived from computational studies.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Length | C-C (sp-sp3) | ~1.47 Å |

| Bond Angle | C-C≡C | ~178° |

| Bond Angle | H-O-C | ~109° |

| Dihedral Angle | H-C2-C3-C4 | ~60° (Staggered) |

Reaction Pathway Analysis and Energetic Profiling using DFT

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It allows for the detailed analysis of reaction pathways, including the identification of transition states and the calculation of activation energies, providing a quantitative profile of a reaction's energetic landscape.

Detailed Research Findings: For a reaction involving this compound, such as its oxidation or participation in a cycloaddition, DFT calculations can map out the entire reaction coordinate. mdpi.com This process involves locating the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction of this compound using DFT Note: The values presented are hypothetical for the purpose of demonstrating the output of a DFT energetic profiling study.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | Highest energy point on the reaction path | +22.5 |

| Intermediate | A metastable species formed during the reaction | +5.3 |

| Transition State 2 (TS2) | Energy barrier to product formation from intermediate | +15.7 |

| Products | Final chemical species | -10.8 |

Molecular Docking Studies for Ligand-Receptor Interactions (Methodology Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. dntb.gov.ua This method is crucial in drug discovery and molecular biology for understanding and predicting molecular recognition. nih.govresearchgate.net The focus here is on the methodology of how this compound, acting as a ligand, would be studied.

Methodology Focus: The molecular docking process consists of two main components: a search algorithm and a scoring function. researchgate.net

Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site. It generates a large number of possible binding poses by systematically or stochastically changing the ligand's position, orientation, and internal conformation. Common algorithms include genetic algorithms, Monte Carlo simulated annealing, and fragment-based methods that incrementally build the ligand in the binding site. nih.govspringernature.com

Scoring Function: For each generated pose, a scoring function calculates an energy score that estimates the binding affinity (the strength of the ligand-receptor interaction). researchgate.net These functions are typically empirical or knowledge-based and approximate the free energy of binding by considering factors like van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The goal is to identify the pose with the lowest energy score, which is predicted to be the most stable and likely binding mode. A study on alcoholic compounds as potential mycobactericidal agents used molecular docking to observe ligand-receptor complex binding and determine binding affinities. researchgate.net

Table 3: Key Methodological Steps in a Molecular Docking Study

| Step | Description | Key Considerations for this compound |

|---|---|---|

| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from PDB) and prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. | The active site must be well-defined to accommodate a molecule of this size. |

| 2. Ligand Preparation | A 3D structure of the ligand (this compound) is generated and its energy is minimized. Rotatable bonds are defined to allow for conformational flexibility during docking. | Defining the rotatable bonds in the pentyl chain and around the alcohol group is crucial. |

| 3. Docking Simulation | The search algorithm is run to place the ligand in the receptor's binding site, generating multiple binding poses. | The chosen algorithm must efficiently sample the conformational space of the flexible alkyl chain. |

| 4. Scoring and Analysis | The scoring function ranks the generated poses. The top-ranked poses are analyzed to understand key interactions (e.g., hydrogen bonds from the -OH group). | The scoring function must accurately capture potential hydrogen bonding and hydrophobic interactions. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property, such as reactivity. wikipedia.orgprotoqsar.com For chemical transformations, a specific type of QSAR, known as a Quantitative Structure-Reactivity Relationship (QSRR), can be developed to predict the outcome of a reaction based on the molecular features of the reactants.

Detailed Research Findings: The development of a QSAR model involves several key steps. First, a dataset of compounds with known reactivity data (e.g., reaction rates, yields) is compiled. For this compound, this would involve gathering data on a series of related alkynols undergoing a specific transformation.

Next, molecular descriptors are calculated for each compound in the dataset. protoqsar.comneovarsity.org These are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties, topology, or electronic characteristics. neovarsity.org Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed reactivity. protoqsar.com

The resulting QSAR model can then be used to predict the reactivity of new, untested compounds. wikipedia.org A carefully validated model can guide the design of new molecules with desired reaction characteristics, accelerating research and development. neovarsity.org

Table 4: Examples of Molecular Descriptors Relevant to QSAR Models for this compound Transformations

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

|---|---|---|

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, affecting solubility and phase interactions. |

| Electronic | Partial Charge on the Hydroxyl Oxygen | Relates to the nucleophilicity or electrophilicity of the alcohol group. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons in a reaction. |

Biological Relevance in Non Clinical Research

Occurrence as a Microbial Metabolite

Current scientific literature does not provide significant evidence to classify 3-Nonyn-2-ol as a common microbial metabolite. Extensive searches of available research databases have not yielded studies that identify this compound as a product of microbial metabolism. While microorganisms are known to produce a vast array of secondary metabolites, this compound has not been prominently identified among them. Further research is required to definitively determine if specific microbial species or unique metabolic pathways are capable of synthesizing this particular alcohol.

Presence in Plant Extracts and Botanical Investigations

Botanical research has successfully identified this compound as a phytochemical constituent in certain plant species. A notable study involving the gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic extract of Chukrasia velutina leaves detected the presence of this compound. mdpi.comnih.govresearchgate.netnih.gov Chukrasia velutina, a plant belonging to the Meliaceae family, is recognized in traditional medicine in several Asian countries. mdpi.comnih.gov The identification of this compound in this plant underscores the importance of continued phytochemical screening to uncover the distribution of this compound across the plant kingdom.

Interactive Data Table: Phytochemical Analysis of Chukrasia velutina Leaf Extract

| Compound Identified | Analytical Method | Plant Part | Reference |

| This compound | GC-MS | Leaves | mdpi.comnih.gov |

| Other Phytoconstituents | GC-MS | Leaves | mdpi.comnih.gov |

Contribution to Entomological Chemical Constituents

There is currently a lack of scientific literature to support a significant role for this compound in the chemical ecology of insects. Investigations into its function as a pheromone, allomone, or kairomone have not yielded conclusive results. These semiochemicals are crucial for insect communication, influencing behaviors such as mating, aggregation, trail-following, and host selection. The absence of research in this area suggests that this compound may not be a primary or common component of insect chemical signaling, though its potential involvement cannot be entirely dismissed without further targeted studies.

General Biological Activity and Functional Role Characterization

Interactive Data Table: Reported Biological Activities Associated with this compound

| Attributed Activity | Source of Information | Level of Evidence |

| Anti-inflammatory | Identification in Chukrasia velutina leaf extract | mdpi.com |

| Anti-septic | Identification in Chukrasia velutina leaf extract | mdpi.com |

| Anti-tumor | Identification in Chukrasia velutina leaf extract | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Nonyn-2-ol in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as acetylene alcohols like this compound may release volatile organic compounds (VOCs). Refer to Safety Data Sheets (SDS) for acute toxicity thresholds (e.g., skin irritation thresholds for similar compounds range from 1–10 mg/kg ). Store the compound in airtight containers under inert gas to prevent degradation.

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, the hydroxyl proton in this compound typically resonates at δ 1.5–2.0 ppm in H-NMR spectra, while the alkyne proton appears at δ 2.1–2.3 ppm . Compare retention indices with published GC data for related alcohols (e.g., 3-Nonen-1-ol shows RI values of 1350–1400 on non-polar columns ).

Q. What are the optimal reaction conditions for synthesizing this compound?

- Methodological Answer : Catalytic hydration of 3-Nonyn-1-ene using mercury(II) sulfate or gold-based catalysts under acidic conditions (pH 3–5) at 60–80°C yields ~70–85% conversion. Monitor reaction progress via thin-layer chromatography (TLC) with dichloromethane:methanol (9:1) as the mobile phase. Purify via fractional distillation (bp ~180–190°C) .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Methodological Answer : Conduct controlled photodegradation studies using UV-Vis spectroscopy to track half-lives under varying light intensities (e.g., 254 nm vs. 365 nm). Compare results with computational models (e.g., QSAR predictions for alkyne alcohols) to identify outliers. For example, discrepancies in VOC emission rates may arise from unaccounted humidity effects, as shown in global VOC flux models . Apply Bayesian statistical frameworks to weight data reliability .

Q. What experimental designs are suitable for studying this compound’s interaction with biological membranes?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers exposed to this compound. Monitor changes in membrane fluidity via fluorescence anisotropy using DPH probes. Pair with molecular dynamics (MD) simulations to model hydrogen bonding between the hydroxyl group and phospholipid headgroups (e.g., POPC bilayers) . Validate findings using cryo-EM to visualize structural disruptions .

Q. How can computational methods predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., alkyne hydration or oxidation). Use software like Gaussian or ORCA to model transition states, optimizing basis sets (e.g., B3LYP/6-31G*). Validate predictions with kinetic isotope effect (KIE) experiments. For instance, deuterium labeling at the propargylic position can reveal rate-determining steps .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported toxicity profiles of this compound?

- Methodological Answer : Perform comparative toxicity assays (e.g., Ames test for mutagenicity vs. MTT assay for cytotoxicity) under standardized OECD guidelines. Cross-reference with structural analogs (e.g., 2-Nonanol’s LD50 of 3,200 mg/kg in rats ) to identify structure-activity relationships (SAR). Publish raw datasets in open-access repositories to enable meta-analyses .

Documentation and Reporting

Q. What documentation standards are critical for publishing this compound research?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include detailed experimental protocols (e.g., catalyst loadings, solvent ratios) and raw spectral data in supplementary materials. Cite CAS registry numbers (e.g., 2028-63-9 for but-3-yn-2-ol ) to avoid ambiguity. Use IUPAC nomenclature exclusively to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.